2-(5-Benzyloxy-2-methoxyphenoxy)-ethylamine
Overview
Description
2-(5-Benzyloxy-2-methoxyphenoxy)-ethylamine is an organic compound that features a complex aromatic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Benzyloxy-2-methoxyphenoxy)-ethylamine typically involves the following steps:
Starting Materials: The synthesis begins with 2-methoxyphenol and benzyl bromide.
Etherification: 2-methoxyphenol is reacted with benzyl bromide in the presence of a base such as potassium carbonate to form 5-benzyloxy-2-methoxyphenol.
Nucleophilic Substitution: The intermediate 5-benzyloxy-2-methoxyphenol is then reacted with 2-chloroethylamine hydrochloride in the presence of a base like sodium hydroxide to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(5-Benzyloxy-2-methoxyphenoxy)-ethylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions typically use reagents like bromine or nitric acid under controlled conditions.
Major Products
Oxidation: Produces quinones and other oxidized derivatives.
Reduction: Yields various amine derivatives.
Substitution: Results in halogenated or nitrated products depending on the reagents used.
Scientific Research Applications
2-(5-Benzyloxy-2-methoxyphenoxy)-ethylamine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(5-Benzyloxy-2-methoxyphenoxy)-ethylamine involves its interaction with specific molecular targets. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-(5-Benzyloxy-2-methoxyphenoxy)acetonitrile
- 2-(5-Benzyloxy-2-methoxyphenoxy)ethanol
Uniqueness
2-(5-Benzyloxy-2-methoxyphenoxy)-ethylamine is unique due to its specific structure, which allows it to interact with a variety of molecular targets. This makes it a versatile compound in both research and industrial applications.
Properties
IUPAC Name |
2-(2-methoxy-5-phenylmethoxyphenoxy)ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3/c1-18-15-8-7-14(11-16(15)19-10-9-17)20-12-13-5-3-2-4-6-13/h2-8,11H,9-10,12,17H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXEHYTPISKQBCT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)OCC2=CC=CC=C2)OCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90400131 | |
Record name | 2-(5-BENZYLOXY-2-METHOXYPHENOXY)-ETHYLAMINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90400131 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
887353-08-4 | |
Record name | 2-[2-Methoxy-5-(phenylmethoxy)phenoxy]ethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=887353-08-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(5-BENZYLOXY-2-METHOXYPHENOXY)-ETHYLAMINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90400131 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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